4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide
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Overview
Description
4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide is a heterocyclic compound that combines a furan ring, a thiazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization and subsequent reaction with phenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
- The unique combination of furan, thiazole, and carboxamide groups in this compound imparts distinct biological activities that are not observed in other similar compounds. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
CAS No. |
917566-97-3 |
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Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
4-(furan-2-yl)-N-phenyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(15-10-5-2-1-3-6-10)14-16-11(9-19-14)12-7-4-8-18-12/h1-9H,(H,15,17) |
InChI Key |
QVUCQDULVWVBAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CS2)C3=CC=CO3 |
Origin of Product |
United States |
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